
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, also known as ITX-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITX-3 has been shown to inhibit the activity of a number of enzymes and proteins that are involved in various cellular processes, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its ability to bind to and inhibit the activity of specific enzymes and proteins. For example, this compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. Similarly, this compound inhibits the activity of HDAC6 by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it inhibits. For example, inhibition of CK2 has been shown to result in decreased cell growth and proliferation, while inhibition of HDAC6 has been shown to result in increased acetylation of proteins and altered microtubule dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide. One area of research could focus on the development of more potent and selective inhibitors of CK2 and HDAC6. Another area of research could focus on the use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, research could focus on the identification of other enzymes and proteins that are inhibited by this compound, which could lead to the development of new therapeutic targets.
Méthodes De Synthèse
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves several steps, starting with the reaction of 2-(indolin-1-yl)ethanamine and 2-bromoethyl thiophene-2-carboxylate to form the intermediate compound, 2-(2-(thiophen-2-yl)ethyl)indole. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form this compound.
Applications De Recherche Scientifique
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has been extensively studied for its potential therapeutic applications in a number of areas. One area of research has focused on the use of this compound as an inhibitor of the protein kinase CK2, which is involved in a number of cellular processes including cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which has been implicated in the development of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMBJDFSWCOQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
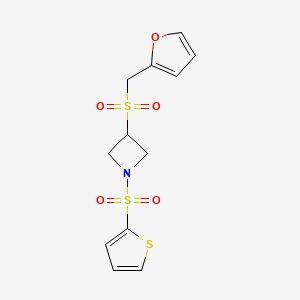
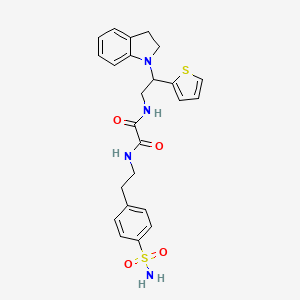
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)
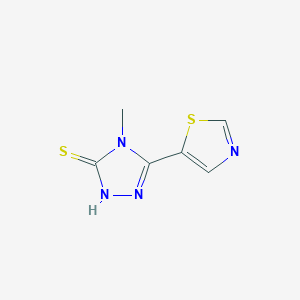



![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)
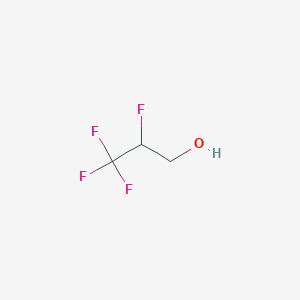
methanone](/img/structure/B2791958.png)
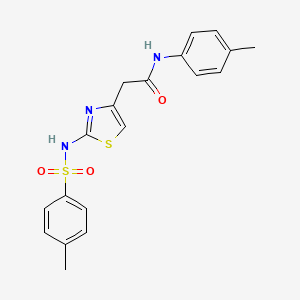
![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)